2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide
Overview
Description
“2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide” is an organic compound with the molecular formula C9H7ClF3NO. It has a molecular weight of 237.61 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClF3NO/c10-5-8(15)14-7-4-2-1-3-6(7)9(11,12)13/h1-4H,5H2,(H,14,15). This indicates that the compound contains a chloro group attached to an acetamide group, and a trifluoromethyl group attached to a phenyl ring .Physical and Chemical Properties Analysis
This compound has a boiling point of 331.1±42.0C at 760 mmHg and a melting point of 92-94C . It is stored at room temperature in an inert atmosphere .Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Chloroacetamide herbicides, including compounds structurally related to 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide, undergo complex metabolic activation pathways leading to carcinogenic compounds. Studies have shown that these herbicides are metabolized in liver microsomes, producing metabolites like CDEPA and CMEPA, which further metabolize into potentially carcinogenic compounds. This research indicates the importance of understanding the metabolic pathways of chloroacetamide herbicides to assess their carcinogenic potential (Coleman et al., 2000).
Radiosynthesis for Metabolism Studies
Radiosynthesis techniques have been developed for chloroacetamide herbicides to study their metabolism and mode of action. These methods involve the reductive dehalogenation of iodoacetochlor, leading to the production of high-specific-activity compounds necessary for tracing metabolic pathways in biological systems (Latli & Casida, 1995).
Soil Reception and Activity Studies
Research on the environmental behavior of chloroacetamide herbicides like acetochlor has shown that these compounds' reception and activity in soil are influenced by factors such as wheat straw cover and irrigation. These studies help understand how agricultural practices affect the persistence and efficacy of these herbicides in the environment (Banks & Robinson, 1986).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research on derivatives of chloroacetamide compounds has revealed potential anticancer, anti-inflammatory, and analgesic activities. Specific compounds have shown favorable activity against breast cancer and neuroblastoma cell lines, suggesting a possibility for developing new therapeutic agents based on chloroacetamide derivatives (Rani et al., 2014).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the trifluoromethyl group in the compound can interact with various biological targets, potentially influencing their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide interacts with its targets and exerts its effects . .
Properties
IUPAC Name |
2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c10-5-8(15)14-7-4-2-1-3-6(7)9(11,12)13/h1-4H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSXEMRXTRHXIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353222 | |
Record name | 2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3792-04-9 | |
Record name | 2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-ALPHA,ALPHA,ALPHA-TRIFLUORO-ORTHO-ACETOTOLUIDIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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